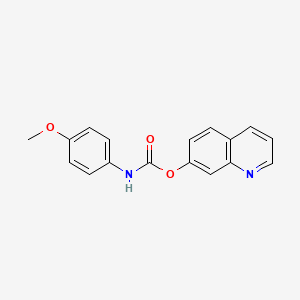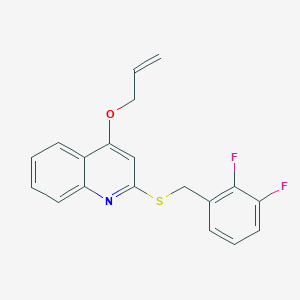
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions.
Attachment of Difluorobenzylthio Group: This step may involve the reaction of quinoline with 2,3-difluorobenzyl bromide in the presence of a base to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyloxy group.
Reduction: Reduction reactions could target the quinoline ring or the difluorobenzylthio group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives.
Aplicaciones Científicas De Investigación
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: May exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the allyloxy and difluorobenzylthio groups could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-((2,3-Difluorobenzyl)thio)quinoline: Similar structure but lacks the allyloxy group.
Allyloxyquinoline: Similar structure but lacks the difluorobenzylthio group.
Uniqueness
4-(Allyloxy)-2-((2,3-difluorobenzyl)thio)quinoline is unique due to the combination of the allyloxy and difluorobenzylthio groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C19H15F2NOS |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-[(2,3-difluorophenyl)methylsulfanyl]-4-prop-2-enoxyquinoline |
InChI |
InChI=1S/C19H15F2NOS/c1-2-10-23-17-11-18(22-16-9-4-3-7-14(16)17)24-12-13-6-5-8-15(20)19(13)21/h2-9,11H,1,10,12H2 |
Clave InChI |
UKJQGGXJBKOQQN-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC(=NC2=CC=CC=C21)SCC3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane](/img/structure/B15063094.png)
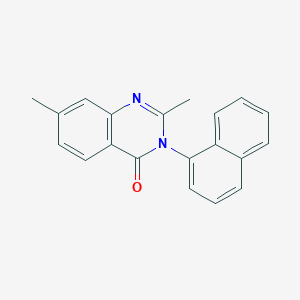
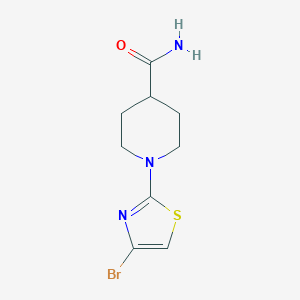
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
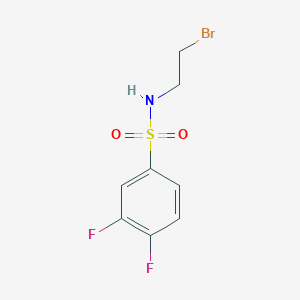
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
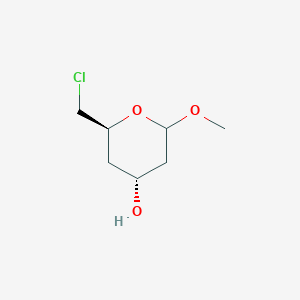
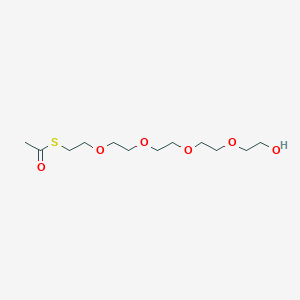
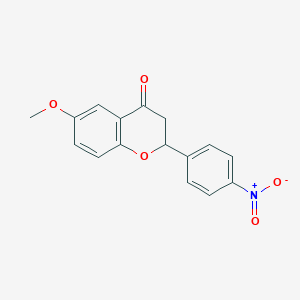
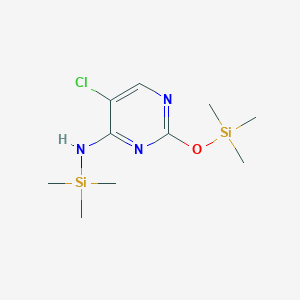
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)
